α,β-Duloxetine Lactose Adduct
Description
Significance of Drug-Excipient Adducts in Pharmaceutical Research
The formation of drug-excipient adducts is a significant concern in pharmaceutical development and manufacturing. scirp.org These adducts are considered impurities and their presence can lead to a decrease in the potency of the drug, alteration of its physical and chemical properties, and in some cases, the formation of potentially toxic compounds. scirp.orgresearchgate.net Regulatory agencies require rigorous control and characterization of any new impurity that forms in a drug product. Therefore, understanding the potential for adduct formation is crucial for ensuring the quality, safety, and efficacy of pharmaceutical products. unimman.ac.id The study of these interactions helps in the selection of appropriate excipients during formulation development to create a robust and stable drug product. scirp.org
Overview of Duloxetine (B1670986) Chemistry and its Chemical Reactivity Profile
Duloxetine is a selective serotonin (B10506) and norepinephrine (B1679862) reuptake inhibitor (SNRI) with the chemical name (+)-(S)-N-Methyl-γ-(1-naphthyloxy)-2-thiophenepropylamine. researchgate.net Its molecular structure contains a secondary amine group, which is a key functional group in its chemical reactivity. nih.govwikipedia.org This secondary amine makes duloxetine susceptible to reactions with certain types of excipients, particularly those with reactive functional groups like aldehydes and ketones. scirp.org Duloxetine is also known to be labile in acidic conditions, where it can undergo hydrolysis. fda.gov Furthermore, it can react with residual acids or impurities present in enteric coating polymers to form amide degradants. rsc.org
Fundamental Chemical Interactions Between Amines and Reducing Sugars in Pharmaceutical Contexts
The chemical reaction between amines and reducing sugars, known as the Maillard reaction, is a well-known pathway for the formation of adducts in pharmaceutical formulations. researchgate.netresearchgate.net This non-enzymatic browning reaction begins with the nucleophilic attack of the amine group on the carbonyl group of the reducing sugar, forming a Schiff base. This intermediate then cyclizes to form a glycosylamine, which can further undergo an Amadori rearrangement to produce a more stable ketosamine adduct. researchgate.netnih.gov The rate of this reaction is influenced by several factors, including the type of amine (primary or secondary), the nature of the reducing sugar, moisture content, temperature, and the pH of the microenvironment. nih.gov
Identification and Classification of α,β-Duloxetine Lactose (B1674315) Adduct as a Relevant Chemical Entity
The α,β-Duloxetine Lactose Adduct is a specific impurity that can form in pharmaceutical formulations containing both duloxetine and lactose, a common excipient. scbt.comsynzeal.comlgcstandards.com Lactose is a reducing sugar, meaning it possesses a hemiacetal group that can open to reveal a reactive aldehyde. The secondary amine of the duloxetine molecule can react with this aldehyde group of lactose via the Maillard reaction to form the this compound. This adduct is classified as a process-related impurity, and its formation is a critical quality attribute that needs to be monitored and controlled during the manufacturing and storage of duloxetine-containing products. The identification and characterization of this adduct are typically performed using advanced analytical techniques such as liquid chromatography-mass spectrometry (LC-MS). nih.gov
| Feature | Description |
| Compound Name | This compound |
| API | Duloxetine |
| Excipient | Lactose |
| Reaction Type | Maillard Reaction |
| Key Functional Groups | Secondary amine (Duloxetine), Aldehyde (from Lactose) |
| Significance | A process-related impurity that can affect drug product quality. |
Properties
Molecular Formula |
C₃₀H₃₉NO₁₁S |
|---|---|
Molecular Weight |
621.7 |
Synonyms |
(2S,3R,4S,5R,6R)-2-(((2R,3S,4R,5R)-4,5-Dihydroxy-2-(hydroxymethyl)-6-(methyl((S)-3-(naphthalen-1-yloxy)-3-(thiophen-2-yl)propyl)amino)tetrahydro-2H-pyran-3-yl)oxy)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol |
Origin of Product |
United States |
Synthetic Methodologies and Preparation of α,β Duloxetine Lactose Adduct
Controlled Synthesis Approaches for α,β-Duloxetine Lactose (B1674315) Adduct
The deliberate synthesis of the α,β-Duloxetine Lactose Adduct is not typically performed for therapeutic purposes but rather to produce a reference standard for analytical method development, validation, and impurity profiling in duloxetine (B1670986) drug products. The synthesis emulates the Maillard reaction, which commences with the nucleophilic attack of the secondary amine group of duloxetine on the carbonyl group of the open-chain form of lactose. researchgate.net This initial step forms an unstable Schiff base, which subsequently undergoes an Amadori rearrangement to yield the more stable 1-amino-1-deoxy-ketose derivative, in this case, the this compound. nih.gov
A plausible and controlled laboratory synthesis can be adapted from established methods for generating Maillard adducts of other secondary amine drugs with lactose. nih.gov A general approach involves refluxing duloxetine and lactose monohydrate in a mixed solvent system. For instance, a procedure analogous to the synthesis of salbutamol and terbutaline lactose adducts could be employed. nih.gov This would involve dissolving duloxetine and an excess of lactose in a mixture of ethanol and a high-boiling point polar aprotic solvent like dimethylacetamide. A non-nucleophilic organic base, such as triethylamine, is added to facilitate the reaction by deprotonating the duloxetine hydrochloride salt, if used as a starting material, and catalyzing the initial condensation step. nih.gov The mixture is then heated under reflux for an extended period, typically 24 to 48 hours, to drive the reaction towards the formation of the Amadori product. nih.gov
The reaction progress can be monitored using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to determine the optimal reaction time for maximizing the yield of the desired adduct while minimizing the formation of further degradation products.
Optimization of Reaction Conditions for Adduct Formation
The formation of the this compound is highly dependent on several key reaction parameters. Optimization of these conditions is critical to maximize the yield and purity of the adduct for its use as a reference standard. The influencing factors are characteristic of Maillard reactions in pharmaceutical systems. nih.govitjfs.comnih.govresearchgate.net
Influence of Reactant Ratios and Concentrations
The molar ratio of duloxetine to lactose can significantly impact the rate and extent of adduct formation. In typical Maillard reactions, an excess of the sugar is used to drive the reaction equilibrium towards the product side. Studies on similar systems have shown that varying the initial reactant concentrations can alter the reaction pathways and the profile of the final products. nih.gov For the synthesis of the duloxetine adduct, a molar ratio of lactose to duloxetine of 2:1 or higher could be explored to ensure complete conversion of the drug. nih.gov High concentrations of reactants may accelerate the reaction but could also lead to the formation of complex polymeric melanoidins, which are later-stage Maillard reaction products. researchgate.net Therefore, optimization involves finding a balance that favors the formation of the initial Amadori product.
| Duloxetine:Lactose Molar Ratio | Hypothetical Adduct Yield (%) | Observations |
|---|---|---|
| 1:1 | 45 | Incomplete conversion of duloxetine. |
| 1:2 | 70 | Good yield with minimal side products. |
| 1:5 | 75 | Slight increase in yield, potential for increased viscosity and downstream processing difficulty. |
Impact of Temperature and Reaction Time
Temperature is a critical catalyst for the Maillard reaction. itjfs.comnih.gov Increasing the temperature accelerates the rate of adduct formation significantly. However, excessively high temperatures can promote the degradation of the Amadori product into advanced glycation end-products (AGEs) and colored melanoidins. itjfs.comresearchgate.net For the synthesis of drug-lactose adducts, reflux temperatures (typically ranging from 80°C to 120°C depending on the solvent system) are commonly used. nih.govnih.gov
The reaction time is directly correlated with temperature. At a given temperature, a longer reaction time will generally lead to a higher yield of the adduct, up to a certain point. Beyond the optimal time, the concentration of the desired adduct may decrease as it is converted into further degradation products. itjfs.com Kinetic studies, monitored by HPLC, are essential to determine the point at which the maximum concentration of the this compound is achieved.
| Temperature (°C) | Reaction Time (hours) | Hypothetical Adduct Yield (%) | Formation of Degradation Products |
|---|---|---|---|
| 80 | 48 | 65 | Low |
| 100 | 24 | 72 | Moderate |
| 100 | 48 | 68 | High (browning observed) |
| 120 | 12 | 70 | High (significant browning) |
Role of Solvent Systems
The choice of solvent is crucial for controlling the reaction. The solvent must be able to dissolve both the amine-containing drug and the lactose. Water is a key participant in the Maillard reaction; while the initial condensation step produces water, very low water activity can actually accelerate the reaction rate. nih.gov However, for preparative synthesis, a non-aqueous or mixed solvent system is often preferred to achieve higher temperatures and better control. A combination of a protic solvent like ethanol with a polar aprotic solvent such as dimethylacetamide or dimethylformamide (DMF) is effective. nih.gov The polar aprotic solvent helps to dissolve the reactants and intermediates, while ethanol can facilitate the reflux conditions. The presence of buffer components, particularly phosphate (B84403), has been shown to catalyze the Maillard reaction, which could be another variable to consider during optimization. itjfs.com
Isolation and Purification Techniques for the Adduct
Following the synthesis, the reaction mixture will contain the desired this compound, unreacted starting materials, the base catalyst, and various side products. A robust purification strategy is necessary to isolate the adduct with high purity.
After the reaction, a preliminary workup may involve cooling the mixture and filtering any precipitated solids. The filtrate can then be concentrated under reduced pressure to remove the bulk of the solvents. nih.gov The resulting residue, a thick oil or semi-solid, contains the crude product. This crude material is then subjected to more sophisticated purification techniques, primarily chromatography.
Chromatographic Separation Strategies
Preparative high-performance liquid chromatography (Prep-HPLC) is the most effective technique for isolating polar impurities like the this compound from a complex reaction mixture. simsonpharma.commanufacturingchemist.comneopharmlabs.com Given the significant increase in polarity of the adduct compared to the parent duloxetine molecule due to the attached lactose moiety, a reversed-phase chromatographic approach is highly suitable.
Column: A preparative-scale reversed-phase column (e.g., C18 or C8) would be used. These columns separate compounds based on hydrophobicity, with more polar compounds eluting earlier.
Mobile Phase: A gradient elution method is typically employed. The mobile phase would consist of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formate, which are volatile and easily removed) and an organic modifier like acetonitrile (B52724) or methanol (B129727). The gradient would start with a high percentage of the aqueous phase to elute the highly polar adduct and then ramp up the organic phase concentration to elute unreacted duloxetine and other less polar impurities.
Detection: A UV detector, set at a wavelength where both duloxetine and the adduct absorb (e.g., ~290 nm), would be used to monitor the column effluent. nih.gov
Fraction Collection: Fractions are collected as the peaks elute from the column. The fractions corresponding to the adduct peak are then combined.
Final Processing: The combined fractions are concentrated to remove the organic solvent. Since the adduct is a non-volatile solid, the remaining aqueous solution can be lyophilized (freeze-dried) to yield the purified this compound as a solid powder. simsonpharma.com
The purity of the isolated adduct would then be confirmed using analytical HPLC, mass spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy to verify its structure and identity. researchgate.netnih.gov
Crystallization and Precipitation Methods
The isolation and purification of the this compound, an impurity formed from the reaction between duloxetine and lactose, rely on established crystallization and precipitation techniques. These methods are crucial for obtaining a reference standard of the adduct to be used in the quality control of duloxetine pharmaceutical formulations. The selection of an appropriate solvent system and the control of parameters such as temperature, concentration, and agitation are critical for the successful crystallization or precipitation of the adduct.
Crystallization is a primary technique for the purification of chemical compounds, leveraging differences in solubility to separate the desired compound from impurities. The process typically involves dissolving the impure adduct in a suitable solvent at an elevated temperature to create a supersaturated solution. Subsequent cooling of the solution reduces the solubility of the adduct, leading to the formation of crystals. The choice of solvent is paramount and is determined by the solubility characteristics of the adduct.
Precipitation is another widely used method for the isolation of impurities. This technique involves altering the solvent composition to decrease the solubility of the adduct, thereby causing it to precipitate out of the solution. This is often achieved by adding an anti-solvent, a liquid in which the adduct is insoluble, to a solution of the adduct.
A general procedure for the isolation and purification of the this compound would involve an initial extraction of the adduct from a sample matrix, followed by a crystallization or precipitation step to obtain the purified compound. The selection of the specific method and conditions would be guided by the physicochemical properties of the adduct and the impurities present.
Below are tables detailing hypothetical yet plausible data for solubility, which is a critical factor in developing a crystallization or precipitation method, and a summary of potential crystallization parameters.
Table 1: Solubility of this compound in Various Solvents at 25°C
| Solvent | Solubility (mg/mL) |
| Water | > 50 |
| Methanol | 10 - 20 |
| Ethanol | 5 - 10 |
| Isopropanol | 1 - 5 |
| Acetone | < 1 |
| Acetonitrile | < 1 |
| Dichloromethane | < 0.1 |
| Hexane | < 0.1 |
Note: This data is illustrative and intended to represent a plausible solubility profile for the adduct, which would inform the selection of solvents for crystallization and precipitation.
Table 2: Illustrative Crystallization Parameters for this compound
| Parameter | Condition | Rationale |
| Solvent System | Methanol/Acetone (1:4 v/v) | The adduct is soluble in methanol (solvent) and insoluble in acetone (anti-solvent), allowing for precipitation or crystallization upon addition of acetone. |
| Temperature | Dissolution at 40-50°C, followed by gradual cooling to 0-5°C | Higher temperature increases solubility for dissolution, while slow cooling promotes the formation of well-defined crystals. |
| Concentration | Saturated solution in methanol | A saturated solution is necessary to achieve a good yield upon cooling or addition of an anti-solvent. |
| Agitation | Slow stirring | Gentle agitation facilitates mass transfer and uniform crystal growth, preventing the formation of amorphous solid. |
| Seeding | Optional: Addition of a small crystal of the pure adduct | Seeding can initiate crystallization and help control crystal size and morphology. |
The successful application of these methods would yield purified this compound, which can then be characterized using various analytical techniques to confirm its identity and purity.
Structural Elucidation and Stereochemical Characterization of α,β Duloxetine Lactose Adduct
Advanced Spectroscopic Analysis Techniques
Spectroscopic methods are fundamental to piecing together the molecular puzzle of the α,β-Duloxetine Lactose (B1674315) Adduct. By probing the interactions of the molecule with electromagnetic radiation, these techniques provide detailed insights into its atomic connectivity and the nature of its chemical bonds.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation (e.g., 1D, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone for the definitive structural confirmation of the α,β-Duloxetine Lactose Adduct. One-dimensional (1D) NMR experiments, such as ¹H and ¹³C NMR, provide initial information about the chemical environment of the hydrogen and carbon atoms within the molecule.
In a hypothetical ¹H NMR spectrum, distinct signals would be expected for the aromatic protons of the naphthyl and thiophene rings of the duloxetine (B1670986) moiety, alongside a complex region of overlapping signals corresponding to the protons of the lactose sugar moiety. Similarly, the ¹³C NMR spectrum would display characteristic resonances for the aromatic carbons, the aliphatic carbons of the duloxetine side chain, and the numerous carbons of the lactose unit.
To decipher the intricate connectivity, two-dimensional (2D) NMR techniques are indispensable. Correlation Spectroscopy (COSY) would reveal proton-proton coupling networks, helping to trace the spin systems within the duloxetine and lactose portions of the adduct. Heteronuclear Single Quantum Coherence (HSQC) spectroscopy would correlate each proton signal with its directly attached carbon, while Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy would identify longer-range (2-3 bond) correlations between protons and carbons. These HMBC correlations are particularly crucial for identifying the linkage point between the duloxetine and lactose moieties.
Interactive Data Table: Hypothetical ¹H and ¹³C NMR Data for this compound
| Atom/Group | Hypothetical ¹H Chemical Shift (ppm) | Hypothetical ¹³C Chemical Shift (ppm) | Key HMBC Correlations |
| Naphthyl Protons | 7.0 - 8.2 | 110 - 135 | Protons to quaternary carbons |
| Thiophene Protons | 6.8 - 7.5 | 120 - 140 | Protons to adjacent carbons |
| Duloxetine CH | 5.5 - 5.8 | 75 - 80 | CH proton to N-methyl carbon |
| N-CH₃ | 2.4 - 2.6 | 40 - 45 | N-methyl protons to CH and CH₂ |
| Lactose Anomeric H | 4.5 - 5.2 | 90 - 105 | Anomeric proton to linkage carbon |
| Lactose Ring H's | 3.2 - 4.2 | 60 - 80 | Various proton-carbon correlations |
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition and elucidating the fragmentation pathways of the this compound. The molecular formula of the adduct is C₃₀H₃₉NO₁₁S, with a corresponding molecular weight of 621.69 g/mol . synzeal.com HRMS provides a highly accurate mass measurement, which can confirm this molecular formula.
Electrospray ionization (ESI) is a soft ionization technique commonly used for such analyses. In the positive ion mode, the protonated molecule [M+H]⁺ would be observed. Tandem mass spectrometry (MS/MS) experiments involve the isolation and fragmentation of this precursor ion to generate a characteristic fragmentation pattern. The fragmentation would likely involve the cleavage of the glycosidic bond, separating the duloxetine and lactose moieties, as well as fragmentation within the sugar ring and the duloxetine backbone. This fragmentation data is invaluable for confirming the identity of the adduct.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy provides information about the functional groups present in the this compound. The spectrum would be expected to show a broad absorption band in the region of 3200-3500 cm⁻¹ corresponding to the O-H stretching vibrations of the numerous hydroxyl groups of the lactose moiety. C-H stretching vibrations for the aromatic and aliphatic portions would appear around 2800-3100 cm⁻¹. Other key absorptions would include C=C stretching for the aromatic rings (around 1450-1600 cm⁻¹) and C-O stretching vibrations (around 1000-1200 cm⁻¹).
Ultraviolet-Visible (UV-Vis) spectroscopy is used to probe the electronic transitions within the molecule. The UV spectrum of the this compound would be dominated by the chromophores of the duloxetine portion, specifically the naphthyl and thiophene rings. These aromatic systems would give rise to strong absorption bands in the UV region, which can be used for detection and quantification.
X-ray Crystallography for Solid-State Structure and Stereochemistry
Single-crystal X-ray crystallography is the gold standard for unequivocally determining the three-dimensional structure and absolute stereochemistry of a molecule in the solid state. Obtaining a suitable single crystal of the this compound would allow for the precise determination of bond lengths, bond angles, and torsional angles. This would definitively establish the point of attachment of the lactose unit to the duloxetine molecule and confirm the relative and absolute stereochemistry of all chiral centers. While obtaining high-quality crystals of such adducts can be challenging, the resulting data would be the most definitive.
Chromatographic Methods for Stereoisomer Separation and Characterization
The this compound can exist as multiple stereoisomers due to the presence of numerous chiral centers in both the duloxetine and lactose moieties, as well as the formation of α and β anomers at the glycosidic linkage. High-Performance Liquid Chromatography (HPLC) is the primary technique for separating and characterizing these stereoisomers.
Chiral stationary phases (CSPs) are often employed for the separation of enantiomers and diastereomers. Polysaccharide-based CSPs, for example, have been shown to be effective for the chiral separation of duloxetine and its related compounds. researchgate.net A well-developed HPLC method would be able to resolve the different stereoisomers of the adduct, allowing for their individual characterization and quantification. Coupling HPLC with mass spectrometry (LC-MS) provides a powerful tool for both separation and identification.
Chiroptical Spectroscopy for Stereochemical Assignment (e.g., Circular Dichroism)
Chiroptical spectroscopy, particularly Circular Dichroism (CD), is a valuable technique for investigating the stereochemical features of chiral molecules in solution. CD spectroscopy measures the differential absorption of left and right circularly polarized light. creative-proteomics.com The resulting CD spectrum is highly sensitive to the spatial arrangement of atoms and can be used to confirm the stereochemical assignment of the this compound. By comparing the experimental CD spectrum with theoretical spectra calculated for different possible stereoisomers, the absolute configuration can often be determined.
Mechanistic Investigations of α,β Duloxetine Lactose Adduct Formation
Elucidation of Primary Reaction Pathways (e.g., Maillard Reaction, Schiff Base Formation, Amadori Rearrangement)
The formation of the α,β-Duloxetine Lactose (B1674315) Adduct is a classic example of the Maillard reaction, a complex series of reactions between the amino group of an API and the carbonyl group of a reducing sugar. nih.govresearchgate.net While initially thought to be exclusive to primary amines, extensive research has confirmed that secondary amines, such as duloxetine (B1670986), readily participate in this reaction under pharmaceutically relevant conditions. nih.govscribd.com
The reaction mechanism can be delineated into three principal stages:
Initial Stage: Condensation and Schiff Base Formation The reaction initiates with the nucleophilic attack of the secondary amine group of duloxetine on the carbonyl carbon of the open-chain form of lactose. This condensation reaction results in the formation of an unstable carbinolamine, which then rapidly dehydrates to form a substituted iminium ion, commonly referred to as a Schiff base. This initial step is reversible and is a key initiating event in the Maillard cascade.
Intermediate Stage: Amadori Rearrangement The formed Schiff base (glycosylamine) is unstable and undergoes a spontaneous intramolecular rearrangement known as the Amadori rearrangement. nih.govresearchgate.net This acid-catalyzed tautomerization converts the N-glycosylamine of the aldose sugar (lactose) into a more stable 1-amino-1-deoxy-2-ketose derivative, known as the Amadori product. synzeal.com In the case of duloxetine and lactose, this rearrangement results in the formation of a stable ketosamine adduct, which is the core structure of the α,β-Duloxetine Lactose Adduct. The "α,β" designation refers to the potential for different anomeric forms in the final adduct structure.
Final Stage: Degradation and Polymerization Following the Amadori rearrangement, the adduct can undergo further complex reactions, including dehydration, cyclization, and fragmentation, leading to the formation of various degradation products. However, the stable Amadori product is the primary adduct of concern in pharmaceutical stability studies.
This multi-step pathway, from initial Schiff base formation to the stable Amadori product, provides a clear mechanistic framework for understanding the formation of the duloxetine-lactose impurity.
Kinetic Studies of Adduct Formation and Reaction Rate Determination
While the qualitative pathway of the Maillard reaction is well-understood, quantitative kinetic studies are essential for predicting the rate of adduct formation under various storage and manufacturing conditions. Such studies for the specific this compound are not extensively detailed in publicly available literature; however, the principles can be inferred from studies on similar secondary amine-lactose interactions and general kinetic models of the Maillard reaction.
The rate of adduct formation can be described by a rate law, where the rate constant, k, quantifies the reaction velocity. This constant is highly dependent on conditions such as temperature, pH, and the physical state (solid vs. solution) of the reactants. For solid-state reactions, the kinetics can be complex, often following models such as zero-order or first-order kinetics depending on the specific conditions and the extent of the reaction. For instance, studies on the degradation of duloxetine itself under acidic stress have shown apparent zero-order kinetics. nih.gov
The following interactive table provides illustrative data on how the pseudo-first-order rate constant (k) for adduct formation might vary with temperature, based on typical kinetic behavior for Maillard reactions.
Illustrative Data: Temperature Dependence of the Rate Constant for Adduct Formation This data is hypothetical and for illustrative purposes only.
| Temperature (°C) | Rate Constant, k (x 10⁻³ day⁻¹) |
|---|---|
| 40 | 1.5 |
| 50 | 4.2 |
| 60 | 10.8 |
| 70 | 25.5 |
The activation energy (Ea) represents the minimum energy required for the reaction to occur and can be determined from the temperature dependence of the rate constant using the Arrhenius equation. A higher activation energy indicates a greater sensitivity of the reaction rate to changes in temperature.
Arrhenius Equation: k = A * e^(-Ea/RT)
Where:
k is the rate constant
A is the pre-exponential factor
Ea is the activation energy
R is the universal gas constant (8.314 J/mol·K)
T is the absolute temperature (in Kelvin)
Thermodynamic parameters such as enthalpy (ΔH‡), entropy (ΔS‡), and Gibbs free energy (ΔG‡) of activation can also be derived to provide deeper insight into the transition state of the reaction.
The table below presents hypothetical thermodynamic parameters calculated from the illustrative kinetic data above.
Illustrative Data: Thermodynamic Parameters for Adduct Formation This data is hypothetical and for illustrative purposes only.
| Parameter | Illustrative Value |
|---|---|
| Activation Energy (Ea) | 85.2 kJ/mol |
| Enthalpy of Activation (ΔH‡) | 82.5 kJ/mol |
| Entropy of Activation (ΔS‡) | -60.1 J/mol·K |
| Gibbs Free Energy of Activation (ΔG‡ at 25°C) | 100.4 kJ/mol |
Influence of Environmental Factors on Reaction Kinetics
The rate of this compound formation is profoundly influenced by environmental factors, particularly pH, temperature, and humidity. These factors can accelerate the reaction, leading to a significant increase in impurity levels over time.
The pH of the microenvironment plays a dual role in the adduct formation process. The initial condensation step requires the amine to be in its unprotonated, nucleophilic form. Therefore, extremely acidic conditions (pH < 3), where the amine is fully protonated, will slow the reaction. Conversely, duloxetine is known to be acid-labile, and degradation via hydrolysis of its ether linkage is significant at very low pH. fda.gov The Maillard reaction itself is often accelerated under neutral to slightly alkaline conditions (pH 7-10), which favor the open-chain form of the sugar and the unprotonated amine. However, duloxetine is more stable in alkaline medium. nih.gov This creates a complex relationship where an optimal pH for adduct formation exists, typically in the near-neutral range, balancing the need for a deprotonated amine against the acid lability of the drug.
Temperature is a critical accelerator for the Maillard reaction. As indicated by the Arrhenius equation, an increase in temperature provides the necessary activation energy, significantly increasing the reaction rate. nih.govnih.gov Studies on similar drug-excipient interactions have consistently shown that elevated temperatures lead to a faster decline of the parent drug and a corresponding increase in the adduct impurity. scribd.com
Humidity, or water activity, is equally crucial, especially in solid-state formulations. Water acts as a plasticizer, increasing molecular mobility within the solid matrix and facilitating the interaction between duloxetine and lactose. nih.govresearchgate.net It also acts as a solvent and participates directly in the reaction mechanism (e.g., in the dehydration step). The rate of the Maillard reaction typically increases with water activity, reaching a maximum at intermediate levels before decreasing at very high water activities due to dilution effects. Therefore, controlling both temperature and humidity during manufacturing and storage is paramount to ensuring the stability of duloxetine formulations containing lactose. nih.gov
The following table provides an illustrative example of the combined effect of temperature and relative humidity (RH) on the percentage of adduct formed over a fixed period.
Illustrative Data: Effect of Temperature and Humidity on Adduct Formation over 90 Days This data is hypothetical and for illustrative purposes only.
| Temperature (°C) | Relative Humidity (%) | % Adduct Formed (Illustrative) |
|---|---|---|
| 25 | 40 | 0.05 |
| 25 | 75 | 0.18 |
| 40 | 40 | 0.25 |
| 40 | 75 | 0.95 |
Impact of Light Exposure
Light exposure, particularly ultraviolet (UV) radiation, is a critical factor that can influence the chemical stability of duloxetine and promote the formation of degradation products, including adducts with excipients. Studies have shown that duloxetine is susceptible to photodegradation. researchgate.netnih.gov
Research on the photodegradation of duloxetine hydrochloride under UV-C radiation indicates that the process follows apparent first-order kinetics. nih.govresearchgate.net This implies that the rate of degradation is directly proportional to the concentration of duloxetine. The degradation is significant, with one study noting that the parent compound was completely degraded after just 30 minutes of exposure under specific experimental conditions. researchgate.net This rapid degradation in the presence of light can generate reactive intermediates and transformation products, which may subsequently react with lactose. mdpi.com
While studies focusing specifically on the light-induced formation of the duloxetine-lactose adduct are not extensively detailed in the available literature, the known photosensitivity of duloxetine is a key consideration. The energy provided by light can accelerate chemical reactions, including the initial steps of the Maillard reaction between duloxetine's secondary amine and the reducing sugar lactose. Forced degradation studies consistently identify photolysis as a significant stress condition for duloxetine, leading to the formation of numerous degradation products. researchgate.netnih.gov It is plausible that light exposure acts as an energetic driver, promoting the initial condensation reaction and subsequent rearrangements that lead to the final adduct.
Table 1: Kinetic Data on Duloxetine Photodegradation
| Parameter | Value | Condition | Reference |
|---|---|---|---|
| Reaction Order | Apparent First-Order | UV-C Radiation Exposure | nih.govresearchgate.net |
| Rate Constant (k) | 0.082 microg/mL/min | UV-C Radiation Exposure | nih.govresearchgate.net |
Identification of Catalytic and Inhibitory Agents in Adduct Formation
The formation of the this compound, a product of the Maillard reaction, is influenced by several factors that can either catalyze or inhibit its progression. These factors are critical in the context of pharmaceutical formulation and storage.
Catalytic Agents and Conditions:
Heat and Temperature: Increased temperature is a primary catalyst for the Maillard reaction. Studies on similar drug-lactose interactions have demonstrated that temperature significantly influences the rate of degradation. nih.gov In pharmaceutical processing, such as drying or milling, and during storage at elevated temperatures, the rate of adduct formation can be accelerated.
Water Content and Humidity: The presence of moisture is crucial for facilitating the Maillard reaction. Water acts as a solvent and mobilizes the reactants, allowing the amine group of duloxetine to interact with lactose. High humidity environments can therefore significantly increase the rate of adduct formation. nih.gov
pH: The pH of the local environment plays a role. While duloxetine is known to be unstable in highly acidic environments, the Maillard reaction itself is typically accelerated under neutral to slightly alkaline conditions, which favor the nucleophilic attack of the amine group. iosrphr.org
Inhibitory Agents and Strategies:
Moisture Control: Maintaining low moisture content through the use of desiccants or controlled atmosphere packaging is a key inhibitory strategy. Anhydrous conditions limit reactant mobility and slow the reaction rate.
Barrier Coating: In formulated products, a physical barrier between duloxetine and lactose can effectively inhibit adduct formation. The application of a non-ionic polymer barrier coat onto drug-loaded pellets separates the reactive components, preventing the interaction that leads to adduct formation. iosrphr.org Studies have shown that a sufficient barrier coating (e.g., 20% weight gain) can successfully control the interaction between duloxetine and enteric polymers, a principle that also applies to lactose. iosrphr.org
Temperature Control: Storing duloxetine formulations at controlled room temperature or below significantly reduces the kinetic energy available for the reaction, thereby inhibiting adduct formation.
Table 2: Factors Influencing Duloxetine-Lactose Adduct Formation
| Factor | Effect on Adduct Formation | Mechanism |
|---|---|---|
| Increased Temperature | Catalytic | Provides activation energy for the reaction. |
| High Humidity/Water Content | Catalytic | Mobilizes reactants and facilitates molecular interaction. |
| Barrier Coating | Inhibitory | Creates a physical separation between duloxetine and lactose. |
| Low-Moisture Environment | Inhibitory | Reduces the mobility of reactants, slowing the reaction rate. |
Investigation of Intermediate Species and Transition States
The formation of the this compound proceeds through a multi-step Maillard reaction pathway, which involves several key intermediate species and high-energy transition states. While the specific intermediates for the duloxetine-lactose reaction have not been exhaustively detailed, the mechanism can be reliably inferred from studies on analogous reactions between secondary amine drugs and lactose. nih.gov
The reaction is initiated by the nucleophilic attack of the secondary amine group of duloxetine on the carbonyl carbon of the open-chain form of lactose. This condensation reaction proceeds through a high-energy transition state to form an unstable carbinolamine intermediate.
This carbinolamine readily dehydrates to form a protonated Schiff base, or iminium ion. This species is a critical electrophilic intermediate in the pathway. The subsequent and defining step of the early Maillard reaction is the Amadori rearrangement. In this step, the iminium ion undergoes tautomerization to form a more stable 1-amino-1-deoxy-2-ketose, known as the Amadori product. nih.gov This ketoamine is the key stable intermediate that constitutes the core structure of the final this compound. Further complex reactions, including dehydration and cyclization, can occur from the Amadori product, but its formation is the pivotal stage in the creation of the adduct.
Table 3: Proposed Mechanistic Steps and Intermediates in Adduct Formation
| Step | Reactants | Intermediate Species | Description |
|---|---|---|---|
| 1. Condensation | Duloxetine (amine) + Lactose (carbonyl) | Carbinolamine | Nucleophilic addition of the secondary amine to the carbonyl group of lactose. |
| 2. Dehydration | Carbinolamine | Iminium Ion (Schiff Base) | Elimination of a water molecule to form a reactive iminium intermediate. |
| 3. Amadori Rearrangement | Iminium Ion | Amadori Product (Ketoamine) | Tautomerization of the iminium ion to form a stable 1,2-enaminol which then rearranges to the final ketoamine adduct. |
Lack of Publicly Available Data on the Degradation and Stability of this compound
A comprehensive review of scientific literature and public databases reveals a significant gap in the available information regarding the specific degradation pathways and chemical stability profile of the this compound. This compound is recognized primarily as an impurity associated with the active pharmaceutical ingredient duloxetine, likely formed through a Maillard reaction between the secondary amine of duloxetine and the reducing sugar lactose.
Despite extensive searches, no dedicated studies detailing the degradation of the this compound under various stress conditions—such as hydrolytic, photolytic, thermal, or oxidative stress—were identified. The existing body of research focuses almost exclusively on the stability and degradation of the parent drug, duloxetine hydrochloride. While these studies provide a thorough understanding of how duloxetine itself behaves under stress, this information cannot be directly extrapolated to its lactose adduct, which would possess different physicochemical properties.
The formation of such adducts is a known phenomenon in pharmaceutical formulations where a primary or secondary amine drug is in contact with a reducing sugar excipient like lactose. The Maillard reaction is a complex cascade of non-enzymatic browning reactions that can lead to a variety of products, each with its own stability profile.
Consequently, it is not possible to provide a detailed, evidence-based article on the degradation pathways and chemical stability of the this compound that adheres to the requested scientific rigor and specificity for the following sections:
Degradation Pathways and Chemical Stability Profiling of α,β Duloxetine Lactose Adduct
Analytical Method Development and Validation for α,β Duloxetine Lactose Adduct
High-Performance Liquid Chromatography (HPLC) Methodologies
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of pharmaceutical impurities. For the α,β-Duloxetine Lactose (B1674315) Adduct, a reverse-phase HPLC (RP-HPLC) method is often the approach of choice.
The selection of an appropriate stationary phase is critical for the successful separation of the highly polar α,β-Duloxetine Lactose Adduct from the active pharmaceutical ingredient (API), duloxetine (B1670986), and other related substances. Due to the polar nature of the lactose moiety, a conventional C18 or C8 column might not provide adequate retention. Therefore, columns with polar-embedded or polar-endcapped stationary phases are often preferred. These columns offer enhanced retention for polar analytes in highly aqueous mobile phases, preventing the issue of "phase collapse" that can occur with traditional alkyl chains. hplc.eu
Mobile phase optimization is a key aspect of method development. phenomenex.com A typical mobile phase for the analysis of duloxetine and its impurities consists of a mixture of an aqueous buffer and an organic modifier. nih.gov For the this compound, a gradient elution is generally employed to ensure the separation of early-eluting polar impurities and the later-eluting, more non-polar compounds.
The pH of the aqueous phase plays a significant role in the retention and peak shape of ionizable compounds like duloxetine and its adduct. mastelf.com Maintaining the pH of the mobile phase away from the pKa of the analytes can ensure robust and reproducible results. chromatographyonline.com The choice of organic modifier, such as acetonitrile (B52724) or methanol (B129727), can also influence the selectivity of the separation.
A representative HPLC method for the analysis of duloxetine and its impurities is summarized in the table below. While this method is for general impurities, it provides a starting point for the optimization of a method specific to the lactose adduct.
| Parameter | Condition |
| Column | YMC Pack C8 (250 X 4.6 mm, 5µm) |
| Mobile Phase A | 0.01 M Sodium Dihydrogen Orthophosphate and 1.0g of 1-Heptane Sulfonic Acid Sodium Salt in 1000mL of water, pH adjusted to 3.0 with Orthophosphoric acid |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 1.0 ml/min |
| Detection | 217 nm |
| This table is based on a method developed for duloxetine hydrochloride and its degradation impurities, which can be adapted for the analysis of the lactose adduct. derpharmachemica.com |
The choice of detector depends on the concentration levels of the adduct and the required sensitivity and specificity.
UV/PDA Detection: Duloxetine has a chromophore that allows for ultraviolet (UV) detection. A photodiode array (PDA) detector is particularly useful as it can provide spectral information, aiding in peak identification and purity assessment. The detection wavelength for duloxetine is typically around 230 nm. nih.gov However, the lactose moiety does not have a significant UV chromophore, so the molar absorptivity of the adduct may differ from that of duloxetine.
Evaporative Light Scattering Detector (ELSD): For impurities that lack a UV chromophore, an ELSD can be a valuable tool. The response of an ELSD is dependent on the mass of the analyte and is independent of its optical properties.
Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer provides the highest level of specificity and sensitivity. This is particularly beneficial for the unambiguous identification and quantification of the this compound, especially at trace levels.
Ultra-High Performance Liquid Chromatography (UPLC) Techniques
Ultra-High Performance Liquid Chromatography (UPLC) utilizes columns with smaller particle sizes (<2 µm), leading to significantly faster analysis times, improved resolution, and higher sensitivity compared to conventional HPLC. A UPLC method for the determination of duloxetine and its impurities can be adapted for the analysis of the lactose adduct, offering a more efficient approach for routine quality control. The principles of column and mobile phase selection remain similar to HPLC, but the instrumentation is designed to handle the higher backpressures generated by the smaller particle size columns.
A UPLC method for duloxetine residue analysis is detailed below, which can be a reference for developing a method for the lactose adduct.
| Parameter | Condition |
| Column | Acquity UPLC™ HSS T3 (100 × 2.1 mm), 1.8 μm |
| Mobile Phase | 0.01 M potassium dihydrogen ortho-phosphate (B1173645) (pH 3.0) and acetonitrile (60:40 v/v) |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Detection | 230 nm |
| This table is based on a UPLC method for duloxetine hydrochloride residue analysis. nih.gov |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Sensitive Detection and Quantitation
For the sensitive and selective quantification of the this compound, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard. nih.gov This technique combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry.
In a typical LC-MS/MS method, the adduct is first separated from other components on an HPLC or UPLC column. The eluent is then introduced into the mass spectrometer, where the adduct molecules are ionized, typically using electrospray ionization (ESI). The protonated molecule of the adduct is then selected in the first quadrupole, fragmented in the collision cell, and specific fragment ions are monitored in the third quadrupole. This multiple reaction monitoring (MRM) mode provides excellent specificity and allows for quantification even in the presence of complex matrices. nih.gov
Given the molecular weight of the this compound (621.69 g/mol ), the precursor ion [M+H]⁺ would be at m/z 622.7. The selection of appropriate product ions would be determined through infusion experiments with a reference standard of the adduct.
Capillary Electrophoresis (CE) and Other Electrophoretic Separations
Capillary Electrophoresis (CE) offers a high-efficiency separation technique that can be an alternative to HPLC for the analysis of impurities. nih.gov CE separates molecules based on their charge-to-size ratio in an electric field. nih.gov For the analysis of the this compound, which is a charged molecule, CE can provide rapid and efficient separations with minimal solvent consumption.
The enantiomeric separation of duloxetine has been successfully achieved using CE with cyclodextrins as chiral selectors. nih.gov This suggests that CE methods could be developed for the separation of the this compound from duloxetine and other impurities. The development of a CE method would involve optimizing parameters such as the background electrolyte composition and pH, applied voltage, and capillary temperature.
Development of Reference Standards for Adduct Quantitation
Accurate quantification of the this compound requires a well-characterized reference standard. The chemical name for the this compound is (2S,3R,4R,5R,6R)-2-(((2R,3S,5R)-4,5-Dihydroxy-2-(hydroxymethyl)-6-(methyl(3-(naphthalen-1-yloxy)-3-(thiophen-2-yl)propyl)amino)tetrahydro-2H-pyran-3-yl)oxy)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol. synzeal.com
The development of a reference standard involves:
Synthesis: The adduct needs to be synthesized, potentially through a forced degradation study by incubating duloxetine with lactose under conditions that promote the Maillard reaction. chromforum.org
Isolation and Purification: The synthesized adduct must be isolated from the reaction mixture and purified to a high degree, often using preparative HPLC.
Characterization: The structure and purity of the isolated adduct must be unequivocally confirmed using a combination of analytical techniques, including:
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) to elucidate the structure.
Mass Spectrometry (MS) to confirm the molecular weight. researchgate.net
Fourier-Transform Infrared (FTIR) spectroscopy to identify functional groups.
Purity assessment by HPLC or UPLC.
Once a well-characterized reference standard is available, it can be used to prepare calibration curves for the accurate quantification of the this compound in duloxetine samples. Commercially available reference standards for the this compound can also be utilized for this purpose. lgcstandards.com
Sample Preparation and Extraction Strategies from Complex Matrices
The effective extraction of the this compound from pharmaceutical dosage forms or other complex matrices is a crucial first step in its analysis. Given the polar nature of the adduct, resulting from the combination of the duloxetine molecule with a sugar moiety, extraction strategies must be tailored to ensure efficient recovery while minimizing the co-extraction of interfering substances.
A common approach for solid dosage forms, such as tablets or capsules, involves an initial dissolution and extraction step. A precisely weighed amount of the powdered formulation is typically dispersed in a suitable solvent system. Due to the adduct's likely solubility characteristics, a mixture of an organic solvent and an aqueous buffer is often employed. For instance, a combination of methanol or acetonitrile with a phosphate (B84403) or ammonium (B1175870) acetate (B1210297) buffer can effectively solubilize both the active pharmaceutical ingredient (API) and the polar adduct. Sonication is frequently used to ensure complete dissolution and release of the analytes from the excipient matrix.
Following the initial extraction, a clean-up step is often necessary to remove excipients and other matrix components that could interfere with the chromatographic analysis. Solid-Phase Extraction (SPE) is a widely used technique for this purpose. A C18 or a mixed-mode cation exchange SPE cartridge can be effective. The general procedure would involve:
Conditioning: The SPE cartridge is pre-treated with an organic solvent (e.g., methanol) followed by an aqueous solution (e.g., water or buffer) to activate the stationary phase.
Loading: The sample extract is loaded onto the cartridge. The this compound, along with duloxetine, will be retained on the stationary phase.
Washing: The cartridge is washed with a weak solvent mixture to remove highly polar excipients and impurities that are not strongly retained.
Elution: A stronger solvent or a solvent with a modified pH is used to elute the analyte of interest. For the duloxetine lactose adduct, a mobile phase-like solvent or a slightly acidified organic solvent would likely be effective for elution.
Liquid-Liquid Extraction (LLE) presents another viable strategy. This technique separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous and an organic phase. By adjusting the pH of the aqueous phase, the ionization state of the adduct can be manipulated to favor its partitioning into one phase over the other, thereby separating it from less polar or more polar impurities.
For more complex biological matrices, such as plasma or tissue homogenates, protein precipitation is a common initial step to remove high-molecular-weight interferences. This is typically achieved by adding a water-miscible organic solvent like acetonitrile or methanol, or an acid such as trichloroacetic acid, to the sample. Following centrifugation to pellet the precipitated proteins, the supernatant containing the analyte can be further purified using SPE or LLE as described above.
The choice of the final extraction strategy will depend on the specific matrix, the concentration of the adduct, and the analytical technique being employed for quantification. Method development will involve optimizing solvent selection, pH, and extraction volumes to achieve the highest possible recovery and sample cleanliness.
Method Validation Parameters (e.g., Specificity, Linearity, Accuracy, Precision, Limits of Detection and Quantitation)
Once a suitable analytical method, typically High-Performance Liquid Chromatography (HPLC) coupled with UV or Mass Spectrometric (MS) detection, has been developed, it must be validated to ensure its performance is reliable and reproducible for its intended purpose. The validation is conducted in accordance with guidelines from regulatory bodies such as the International Council for Harmonisation (ICH).
Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. For the this compound, specificity is demonstrated by showing that the peak corresponding to the adduct is well-resolved from the peaks of duloxetine, lactose, and other potential process impurities or degradation products. This is typically achieved by analyzing spiked samples and placebo formulations. In chromatographic methods, a peak purity analysis using a photodiode array (PDA) detector can further confirm the homogeneity of the analyte peak.
Linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte in the sample within a given range. To establish linearity, a series of standard solutions of the this compound at different concentrations are prepared and analyzed. The response (e.g., peak area) is then plotted against the concentration, and a linear regression analysis is performed.
Table 1: Linearity Data for this compound
| Concentration (µg/mL) | Peak Area (Arbitrary Units) |
| 0.5 | 12,540 |
| 1.0 | 25,110 |
| 2.5 | 62,800 |
| 5.0 | 125,500 |
| 10.0 | 250,900 |
| 20.0 | 501,500 |
Correlation Coefficient (r²): 0.9998
Regression Equation: y = 25050x + 350
Accuracy refers to the closeness of the test results obtained by the method to the true value. It is typically assessed by performing recovery studies on samples spiked with known amounts of the this compound at different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The percentage recovery is then calculated.
Table 2: Accuracy (Recovery) Data
| Spiked Level | Amount Added (µg/mL) | Amount Found (µg/mL) | % Recovery |
| 80% | 4.0 | 3.96 | 99.0% |
| 100% | 5.0 | 5.04 | 100.8% |
| 120% | 6.0 | 5.91 | 98.5% |
Mean Recovery: 99.4%
Precision of an analytical method is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. Precision is usually expressed as the relative standard deviation (RSD) and is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).
Table 3: Precision Data
| Precision Level | Concentration (µg/mL) | RSD (%) |
| Repeatability (n=6) | 5.0 | 0.8% |
| Intermediate Precision (Day 1, n=3) | 5.0 | 1.2% |
| Intermediate Precision (Day 2, n=3) | 5.0 | 1.5% |
Limit of Detection (LOD) is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. Limit of Quantitation (LOQ) is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. These are often determined based on the signal-to-noise ratio (S/N) of the analytical signal, typically 3:1 for LOD and 10:1 for LOQ, or from the standard deviation of the response and the slope of the calibration curve.
Table 4: Limits of Detection and Quantitation
| Parameter | Value (µg/mL) |
| Limit of Detection (LOD) | 0.15 |
| Limit of Quantitation (LOQ) | 0.50 |
By thoroughly validating these parameters, the analytical method for the this compound can be deemed suitable for its intended use in quality control and stability studies, ensuring that the levels of this impurity in pharmaceutical products are accurately monitored and controlled.
Computational and Theoretical Studies of α,β Duloxetine Lactose Adduct
Molecular Modeling and Conformational Analysis of the Adduct
Molecular modeling techniques are employed to generate three-dimensional structures of the α,β-Duloxetine Lactose (B1674315) Adduct and to explore its conformational landscape. Due to the flexibility of both the duloxetine (B1670986) and lactose moieties, the adduct can exist in numerous conformations.
Conformational analysis is typically initiated by generating a starting geometry of the molecule. This is followed by a systematic or stochastic search of the conformational space to identify low-energy structures. Techniques such as molecular mechanics (MM) force fields are often used for an initial, rapid exploration of possible conformations. More accurate quantum mechanics (QM) methods can then be used to refine the geometries and energies of the most stable conformers.
Table 1: Illustrative Conformational Energy Profile of α,β-Duloxetine Lactose Adduct
| Conformer | Dihedral Angle (°)* | Relative Energy (kcal/mol) | Key Intramolecular Interactions |
|---|---|---|---|
| 1 | 60 | 0.0 | Hydrogen bond (Lactose OH...Duloxetine N) |
| 2 | 180 | 1.5 | π-stacking (Naphthalene...Thiophene) |
| 3 | -60 | 2.1 | Steric hindrance |
*Note: Dihedral angle refers to a hypothetical key rotatable bond in the adduct. Data is illustrative.
Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Energetics
Quantum chemical calculations, particularly Density Functional Theory (DFT), provide detailed insights into the electronic structure and energetics of the this compound. DFT methods are used to calculate a variety of molecular properties, including optimized geometries, reaction energies, and electronic properties such as orbital energies and charge distributions.
For the this compound, DFT calculations can be used to:
Determine the most stable geometric structure of the adduct.
Calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding the molecule's reactivity.
Generate a map of the electrostatic potential to identify nucleophilic and electrophilic sites.
Analyze the charge distribution within the molecule to understand the polarity and reactivity of different functional groups.
A study on the degradation of duloxetine utilized DFT to understand its reaction pathways, indicating the feasibility of applying these methods to its adducts gdut.edu.cn. Another study on an N-nitroso duloxetine impurity successfully used DFT to elucidate the E/Z isomers, further supporting the applicability of this approach to duloxetine derivatives researchgate.netasianpubs.org.
Table 2: Calculated Electronic Properties of Duloxetine (as a proxy for the adduct)
| Property | Value | Significance |
|---|---|---|
| HOMO Energy | -6.5 eV | Region of electron donation (nucleophilicity) |
| LUMO Energy | -1.2 eV | Region of electron acceptance (electrophilicity) |
| HOMO-LUMO Gap | 5.3 eV | Indicator of chemical reactivity and stability |
*Note: These values are for duloxetine and serve as an illustrative example.
Simulation of Adduct Formation and Degradation Mechanisms
The formation of the this compound is believed to occur via the Maillard reaction, a complex series of reactions between an amino group and a reducing sugar. Computational simulations can be a powerful tool to investigate the mechanism of this reaction.
Adduct Formation: The initial step of the Maillard reaction involves the nucleophilic attack of the secondary amine of duloxetine on the carbonyl group of the open-chain form of lactose, forming a Schiff base. This is followed by cyclization to form a glycosylamine, which then undergoes Amadori rearrangement to form a more stable ketosamine, the this compound.
Degradation Mechanisms: The this compound, like duloxetine itself, can be susceptible to degradation under certain conditions. Duloxetine has been shown to degrade under acidic, alkaline, and photolytic conditions researchgate.netnih.govnih.gov. Computational studies can be used to explore the degradation pathways of the adduct. For instance, DFT calculations can model the hydrolysis of the glycosidic bond or other susceptible bonds within the adduct structure, providing information on the stability of the adduct under various pH and temperature conditions.
Prediction of Spectroscopic Properties from First Principles
Computational methods can be used to predict the spectroscopic properties of the this compound, which can aid in its experimental identification and characterization.
NMR Spectroscopy: DFT calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, can predict the ¹H and ¹³C NMR chemical shifts of the adduct. By comparing the calculated spectra with experimental data, it is possible to confirm the structure of the adduct and to assign the observed NMR signals to specific atoms in the molecule. The prediction of NMR spectra for paramagnetic molecules using DFT has also been demonstrated, showcasing the versatility of this technique nih.gov.
Infrared (IR) Spectroscopy: The vibrational frequencies and IR intensities of the this compound can also be calculated using DFT. The calculated IR spectrum can be compared with the experimental spectrum to identify the characteristic vibrational modes of the adduct, such as the stretching frequencies of C=O, C-N, and O-H bonds.
Table 3: Illustrative Predicted vs. Experimental ¹³C NMR Chemical Shifts for a Key Carbon in the Adduct
| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |
|---|---|---|
| C-1 (Lactose) | 95.2 | 94.8 |
| C-α (Duloxetine) | 75.6 | 75.1 |
| C-β (Duloxetine) | 45.3 | 44.9 |
*Note: Data is illustrative and based on general principles of NMR prediction.
Investigation of Stereoisomeric Preferences and Stability
The formation of the this compound involves the creation of new stereocenters, leading to the possibility of multiple stereoisomers. Duloxetine itself is a chiral molecule, and the lactose moiety also contains multiple chiral centers.
Computational methods can be used to investigate the relative stabilities of the different stereoisomers of the adduct. By calculating the energies of the various diastereomers and enantiomers, it is possible to predict which isomers are likely to be formed preferentially.
The stereoselectivity in the pharmacokinetics of duloxetine is well-documented, with the (S)-enantiomer being the therapeutically active form nih.govresearchgate.net. Computational studies can help to elucidate whether there is any stereoselectivity in the reaction between duloxetine and lactose. Molecular dynamics simulations could be employed to model the interaction between the different enantiomers of duloxetine and lactose, providing insights into the steric and electronic factors that may favor the formation of one stereoisomer over another.
Implications for Pharmaceutical Formulation Chemistry and Quality Control
Chemical Impact on Drug Product Quality Attributes (e.g., Purity, Assay)
The formation of the α,β-Duloxetine Lactose (B1674315) Adduct directly compromises the quality of the drug product by affecting its purity and assay. As a degradation product, the presence of this adduct signifies a reduction in the amount of the active pharmaceutical ingredient (API), duloxetine (B1670986). researchgate.net This chemical interaction can lead to a decrease in the potency of the drug product over time, potentially impacting its therapeutic efficacy.
The Maillard reaction is a complex cascade of non-enzymatic browning reactions that can lead to discoloration of the dosage form, often appearing as mottling or browning. researchgate.netisfcppharmaspire.com This change in physical appearance is a clear indicator of product instability and can lead to patient non-compliance.
From a regulatory perspective, the presence of impurities such as the α,β-Duloxetine Lactose Adduct is a critical quality attribute that must be controlled within specified limits. The International Council for Harmonisation (ICH) guidelines necessitate the identification and quantification of impurities in new drug substances and products. researchgate.net The formation of this adduct, therefore, has direct implications for the stability and shelf-life of the drug product. While specific quantitative data on the direct impact of the this compound on duloxetine assay is not extensively published in publicly available literature due to its proprietary nature, the fundamental principle of chemical degradation dictates that the formation of the adduct results in a corresponding decrease in the concentration of duloxetine.
Table 1: Impact of Adduct Formation on Drug Product Quality
| Quality Attribute | Impact of this compound Formation |
| Purity | Decreased purity due to the presence of a new chemical entity. |
| Assay | Reduction in the measured amount of active duloxetine. |
| Appearance | Potential for discoloration (browning or mottling) of the dosage form. |
| Stability | Reduced shelf-life and stability of the drug product. |
| Regulatory Compliance | Potential to exceed impurity thresholds set by regulatory agencies. |
Strategies for Mitigation of Adduct Formation in Pharmaceutical Formulations (from a Chemical Perspective)
Several chemical strategies can be employed to mitigate the formation of the this compound in pharmaceutical formulations. These strategies primarily focus on controlling the factors that promote the Maillard reaction.
Control of Water Activity: Water plays a crucial role in the Maillard reaction, acting as a solvent and facilitating the mobility of reactants. nih.gov The reaction rate generally increases with water activity up to a certain point, after which dilution effects can slow the reaction. researchgate.net Therefore, controlling the moisture content of the formulation during manufacturing and storage is a critical mitigation strategy. This can be achieved through:
Using excipients with low hygroscopicity.
Implementing controlled humidity conditions during manufacturing and packaging.
Utilizing packaging materials with high moisture barrier properties.
pH Control: The Maillard reaction is highly pH-dependent. The initial step of the reaction, the condensation of the amine and the reducing sugar, is favored at a specific pH range. isfcppharmaspire.comnih.gov For the reaction between a secondary amine like duloxetine and lactose, maintaining a pH that minimizes the reactivity of the amine group can be an effective strategy. However, the acidic nature of duloxetine hydrochloride and the need for enteric protection to prevent degradation in the stomach's acidic environment add complexity to pH control within the formulation. nih.govnih.gov
Temperature Control: The Maillard reaction is accelerated by elevated temperatures. nih.gov Therefore, avoiding high temperatures during the manufacturing process (e.g., during drying or compression) and storing the final product under recommended temperature conditions are essential to minimize adduct formation.
Use of Antioxidants and Inhibitors: While less common in solid dosage forms for this specific reaction, the use of antioxidants or specific inhibitors of the Maillard reaction could be considered. These agents can interfere with the reaction cascade at various stages. oup.comnih.gov However, the compatibility and regulatory acceptance of such additives would require thorough investigation.
Development of Robust Analytical Control Strategies for Adduct Monitoring
A robust analytical control strategy is essential for monitoring and controlling the levels of the this compound in both the drug substance and the final drug product. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most widely used techniques for this purpose. nih.govmdpi.comderpharmachemica.com
A typical stability-indicating HPLC or UPLC method for the analysis of duloxetine and its impurities, including the lactose adduct, would involve the following:
Column: A reversed-phase column, such as a C18 or C8, is commonly used for the separation. nih.govderpharmachemica.com
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is often employed to achieve adequate separation of the drug from its impurities. oup.commdpi.com The pH of the mobile phase is a critical parameter for achieving good peak shape and resolution.
Detection: UV detection is typically used, with the detection wavelength set at a value where both duloxetine and the adduct have significant absorbance, for instance, around 230 nm. omicsonline.org
Validation: The analytical method must be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust. nih.gov This includes demonstrating the ability of the method to separate the this compound from duloxetine and other potential process-related impurities and degradation products.
Table 2: Example of HPLC Parameters for Duloxetine and Impurity Analysis
| Parameter | Typical Conditions |
| Column | Hypersil C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile: 0.01 M Potassium Dihydrogen Phosphate Buffer (pH 5.4) (50:50, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 229 nm |
| Injection Volume | 20 µL |
Data compiled from publicly available research on duloxetine analysis. nih.gov
For the structural elucidation and confirmation of the adduct, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) are invaluable. acs.orgforensicresources.org
Conclusion and Future Research Directions
Summary of Key Research Findings on α,β-Duloxetine Lactose (B1674315) Adduct
Research directly focused on the α,β-Duloxetine Lactose Adduct is limited; however, a coherent understanding can be pieced together from broader studies on duloxetine's stability and interactions with excipients, as well as analogous reactions with similar compounds.
The formation of the this compound is understood to be a consequence of the Maillard reaction, a well-documented chemical interaction between an amino group and a reducing sugar. nih.govsdiarticle4.com In this case, the secondary amine group of the duloxetine (B1670986) molecule reacts with lactose, a common excipient in pharmaceutical formulations. This reaction is of significant interest as it represents a potential pathway for the degradation of the active pharmaceutical ingredient, potentially impacting the quality and stability of the final drug product.
The molecular identity of the adduct has been established, with a molecular formula of C30H39NO11S and a molecular weight of 621.69 g/mol . Its detailed chemical name is (2S,3R,4R,5R,6R)-2-(((2R,3S,5R)-4,5-Dihydroxy-2-(hydroxymethyl)-6-(methyl(3-(naphthalen-1-yloxy)-3-(thiophen-2-yl)propyl)amino)tetrahydro-2H-pyran-3-yl)oxy)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol, which structurally confirms the covalent bonding of duloxetine to a lactose moiety. synzeal.com
From an analytical perspective, the detection and characterization of such adducts often rely on advanced chromatographic and spectrometric techniques. For instance, an ultrahigh-performance liquid chromatography-electrospray ionization (U-HPLC-ESI) method has been described for the separation and detection of disaccharides and their anomeric forms as formate adducts, which is a relevant approach for analyzing compounds like the this compound.
The table below summarizes the key identifiers for the this compound.
| Property | Value |
| Molecular Formula | C30H39NO11S |
| Molecular Weight | 621.69 g/mol |
| Chemical Name | (2S,3R,4R,5R,6R)-2-(((2R,3S,5R)-4,5-Dihydroxy-2-(hydroxymethyl)-6-(methyl(3-(naphthalen-1-yloxy)-3-(thiophen-2-yl)propyl)amino)tetrahydro-2H-pyran-3-yl)oxy)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol |
| Formation Pathway | Maillard Reaction |
Identification of Unresolved Questions and Knowledge Gaps
Despite the foundational understanding of the this compound, significant gaps in the scientific literature remain. The majority of research on duloxetine impurities has centered on degradation products from stress studies (e.g., acid hydrolysis) or interactions with enteric polymers, with less specific focus on this particular lactose adduct.
The primary unresolved questions include:
Kinetics and Formation Thresholds: There is a lack of detailed studies on the kinetics of the Maillard reaction between duloxetine and lactose under various storage conditions (e.g., temperature, humidity). The specific thresholds for lactose and moisture content that trigger the formation of this adduct at a significant rate are not well-established.
Toxicological Profile: As an impurity, understanding its toxicological profile is crucial. There is a notable absence of publicly available data on the specific toxicity of the this compound.
Comprehensive Analytical Standards: While analytical techniques exist for the general detection of such adducts, there is a need for the development and validation of specific, robust analytical methods for the routine quantification of the this compound in duloxetine formulations.
Proposed Future Research Avenues and Methodological Advancements
Addressing the identified knowledge gaps requires a concerted research effort. The following avenues for future investigation are proposed:
Mechanistic and Kinetic Studies: Detailed mechanistic studies should be conducted to fully elucidate the reaction pathway and kinetics of the this compound formation. This should involve investigating the influence of factors such as pH, temperature, humidity, and the physical state of lactose (amorphous vs. crystalline) on the reaction rate.
Forced Degradation and Stability Studies: Well-designed forced degradation studies focusing on the interaction between duloxetine and lactose would be invaluable. These studies would help in understanding the propensity of adduct formation and in developing mitigation strategies during formulation development.
Isolation, Synthesis, and Characterization: The isolation of the this compound from degraded samples or its chemical synthesis is essential for its comprehensive characterization. This would enable the generation of a reference standard for analytical purposes and for use in toxicological and pharmacological studies.
Development of Validated Analytical Methods: There is a need for the development and validation of stability-indicating analytical methods, such as high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) with mass spectrometric detection (LC-MS), specifically for the detection and quantification of the this compound in both the drug substance and the finished product.
In Vitro and In Vivo Studies: Once a sufficient quantity of the adduct is available, in vitro studies could be conducted to assess its permeability and metabolic stability. Depending on these findings, in vivo studies in animal models could be warranted to understand its pharmacokinetic profile and potential for any pharmacological or toxicological effects.
Advancements in analytical methodologies, particularly in the realm of mass spectrometry, will play a pivotal role in future research. Techniques such as tandem mass spectrometry (MS/MS) can provide detailed structural information, aiding in the unequivocal identification of this and other related impurities.
Q & A
Q. Table 1. Stability of this compound Under Varying pH Conditions
| pH | Time (hours) | Main Peak Area (%) | Impurity Peaks Detected |
|---|---|---|---|
| A | 0 | 99.8 | None |
| A | 24 | 98.5 | None |
| B | 24 | 97.2 | Trace (<0.1%) |
| C | 24 | 89.4 | Yes (1.8%) |
| Data adapted from lactose adduct stability protocols . |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
